9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Overview
Description
“9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine” is a chemical compound with the molecular formula C11H8BrIN2O . It has a molecular weight of 391.01 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C11H8BrIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2
. Physical and Chemical Properties Analysis
The compound “this compound” has a predicted boiling point of 491.2°C . It has a density of 2.21 g/cm3 . The compound is solid at room temperature .Scientific Research Applications
Synthetic Approaches and Chemical Properties
Studies on benzodiazepines and related heterocycles demonstrate the importance of synthetic methodologies for accessing diverse biological activities. For instance, benzodiazepines synthesized from o-phenylenediamines, a structural motif related to imidazo[1,2-d][1,4]benzoxazepines, show significant promise in various therapeutic areas (Ibrahim, 2011). These synthetic approaches enable the exploration of novel compounds with potential applications in medicinal chemistry and drug discovery.
Biological and Pharmacological Research
Benzoxazepines, including the closely related 1,5-benzoxazepines, exhibit a range of pharmacological properties, such as anticancer, antibacterial, and antifungal activities. This suggests that derivatives like 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine may also hold potential for development into new therapeutic agents targeting various diseases (Stefaniak & Olszewska, 2021). The exploration of such compounds could lead to the discovery of new drugs with improved efficacy and safety profiles.
Potential for Novel Drug Development
The structural features of this compound, including the presence of bromo and iodo substituents, offer unique opportunities for chemical modification and the creation of novel derivatives. Research on related compounds demonstrates the potential for developing new central nervous system (CNS) drugs, highlighting the importance of the azole group and its derivatives in synthesizing potent CNS-active compounds (Saganuwan, 2020). This indicates the possibility of leveraging the chemical structure of this compound for the development of new CNS therapeutics.
Safety and Hazards
Properties
IUPAC Name |
9-bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHDMAYAZJZZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C3=NC(=CN31)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728938 | |
Record name | 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282516-69-1 | |
Record name | 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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